

# Application of TRG-035 in Treating Ectodermal Dysplasia-Related Anodontia

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## Compound of Interest

Compound Name: AT-035

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## Application Note

### Introduction

Ectodermal dysplasias (ED) are a group of inherited disorders affecting the development of ectodermal tissues, including teeth, hair, nails, and sweat glands. Anodontia, the congenital absence of teeth, is a common and debilitating manifestation of several forms of ED, significantly impacting oral function and quality of life. Current treatments are limited to prosthetic solutions like dentures and dental implants. TRG-035 is an investigational therapeutic agent that represents a novel, regenerative approach to treating anodontia by stimulating natural tooth growth.

TRG-035 is a humanized monoclonal antibody that targets the Uterine Sensitization-Associated Gene-1 (USAG-1) protein.[1][2] USAG-1 is a natural inhibitor of tooth development, acting as an antagonist to Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, both of which are crucial for odontogenesis.[3][4][5] By neutralizing USAG-1, TRG-035 releases the brake on these pathways, allowing for the reactivation of dormant tooth germs and the subsequent development of new teeth. Preclinical studies in mouse models of ectodermal dysplasia have demonstrated the potential of this approach to rescue tooth formation.[6]

This document provides an overview of the application of TRG-035 in the context of ectodermal dysplasia-related anodontia, including a summary of preclinical data, detailed experimental protocols, and a depiction of the underlying signaling pathways.

## Data Presentation

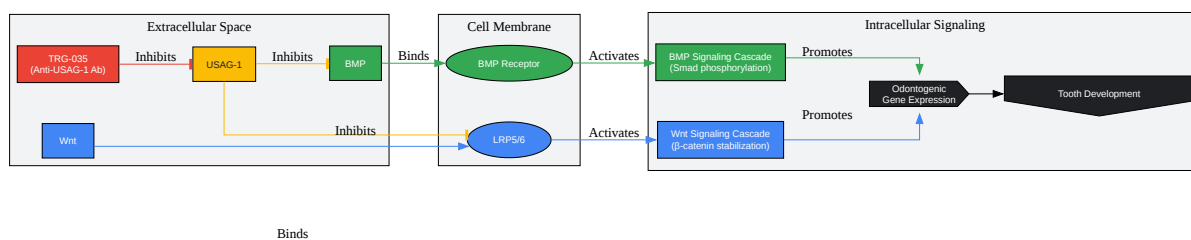
### Preclinical Efficacy of Anti-USAG-1 Antibody in a Mouse Model of Ectodermal Dysplasia

The following table summarizes the key findings from a preclinical study evaluating the effect of an anti-USAG-1 monoclonal antibody in a mouse model of X-linked hypohidrotic ectodermal dysplasia (Eda knockout mice), which exhibit missing incisors.

Animal Model	Treatment Group	Dosage and Administration	Key Findings	Reference
Eda knockout mice	Anti-USAG-1 antibody (#57)	Single intraperitoneal injection of 10 mg/kg at birth	Rescued the development of the maxillary incisor.	Murashima-Suginami et al., 2021
Wild-type mice	Anti-USAG-1 antibody (#57)	Single intraperitoneal injection of 10 mg/kg at birth	Induced the formation of supernumerary maxillary incisors in a high percentage of mice.	Murashima-Suginami et al., 2021

## Signaling Pathway

The mechanism of action of TRG-035 involves the targeted inhibition of the USAG-1 protein, which leads to the enhancement of BMP signaling, a critical pathway in tooth development.



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Caption: TRG-035 inhibits USAG-1, enhancing BMP signaling for tooth development.

## Experimental Protocols

### Generation of Anti-USAG-1 Monoclonal Antibodies

Objective: To produce monoclonal antibodies that specifically bind to and neutralize the USAG-1 protein.

Methodology:

- Antigen Preparation: Recombinant human USAG-1 protein is expressed and purified.
- Immunization: Usag-1 knockout mice are immunized with the recombinant human USAG-1 protein to elicit an immune response.
- Hybridoma Production:
  - Lymphocytes are harvested from the iliac lymph nodes of immunized mice.
  - The lymphocytes are fused with SP2/0 mouse myeloma cells using polyethylene glycol.

- Hybridoma cells are selected in HAT (hypoxanthine-aminopterin-thymidine) medium.
- Screening:
  - Hybridoma supernatants are screened for antibodies that bind to USAG-1 using an ELISA.
  - Positive clones are further screened for their ability to neutralize the inhibitory activity of USAG-1 on BMP signaling using an alkaline phosphatase assay in C2C12 cells.
  - A Wnt reporter assay is used to assess the neutralization of USAG-1's inhibitory effect on Wnt signaling.
- Cloning and Antibody Production:
  - Hybridoma clones producing antibodies with high neutralizing activity against the USAG-1/BMP interaction and minimal effect on the USAG-1/Wnt interaction are selected and subcloned.
  - The selected clones are expanded for large-scale antibody production. The antibodies are purified from the culture supernatant.

## In Vivo Efficacy Study in a Mouse Model of Ectodermal Dysplasia

**Objective:** To evaluate the efficacy of the anti-USAG-1 antibody in rescuing tooth agenesis in a mouse model of ectodermal dysplasia.

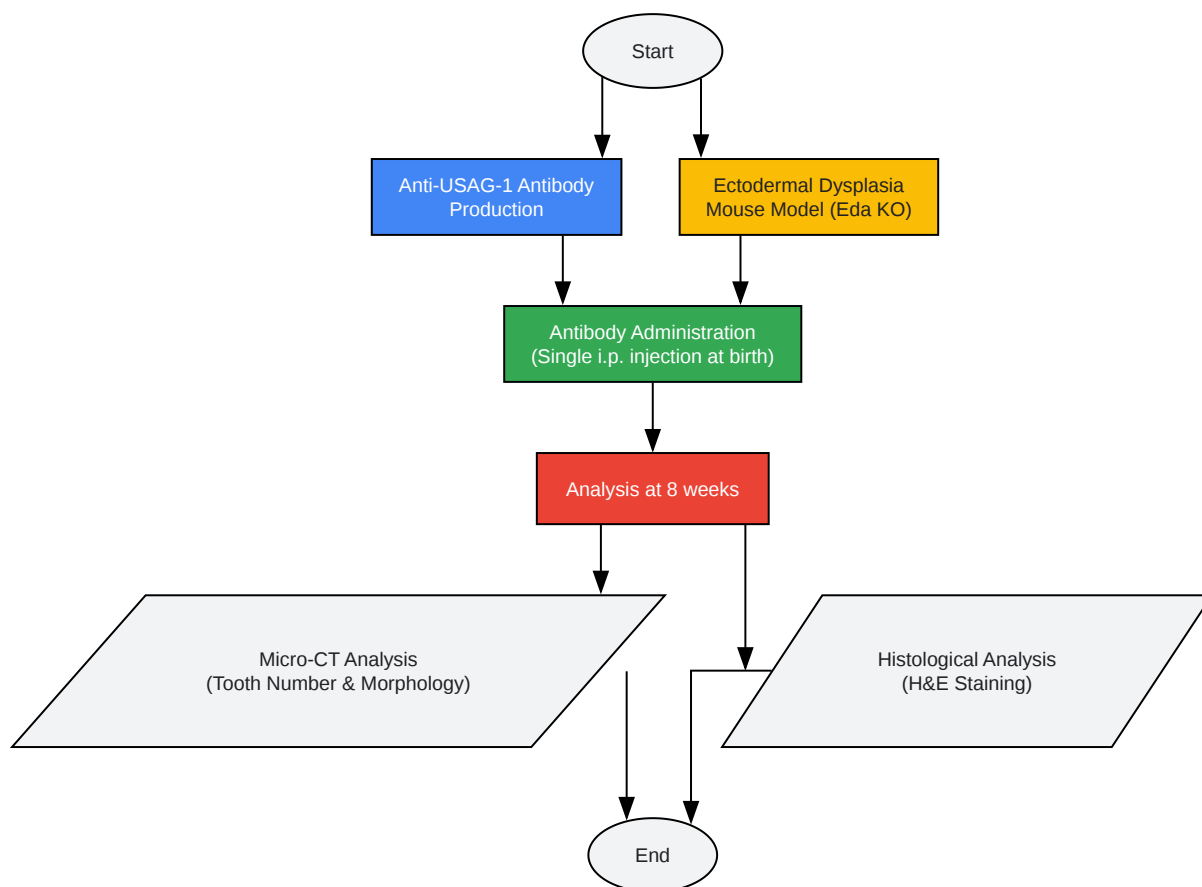
**Methodology:**

- **Animal Model:** Eda knockout mice (a model for X-linked hypohidrotic ectodermal dysplasia) and wild-type littermates are used.
- **Antibody Administration:**
  - A single intraperitoneal injection of the purified anti-USAG-1 antibody (e.g., 10 mg/kg body weight) is administered to newborn pups.
  - A control group receives an equivalent dose of a non-specific IgG antibody.

- Analysis of Tooth Regeneration:
  - At a predetermined time point (e.g., 8 weeks of age), the mice are euthanized.
  - Skulls are collected and analyzed by micro-computed tomography (micro-CT) to assess the number, size, and morphology of the teeth.
  - For histological analysis, mandibles and maxillae are dissected, fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin.
  - Sections are stained with hematoxylin and eosin (H&E) to examine the tooth structure and surrounding tissues.

## Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of TRG-035.



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Caption: Preclinical workflow for evaluating TRG-035 in a mouse model.

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